molecular formula C24H23N3O3S2 B2857628 4-[benzyl(methyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850911-06-7

4-[benzyl(methyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2857628
CAS RN: 850911-06-7
M. Wt: 465.59
InChI Key: VSZJLEIMNXNLOT-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzyl(methyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, commonly known as BzMSM, is a sulfonamide compound that has gained attention in recent years due to its potential applications in scientific research. BzMSM has been shown to have various biochemical and physiological effects, making it a promising tool for studying biological processes.

Scientific Research Applications

Microwave Assisted Synthesis and Inhibition Effects

Microwave-assisted synthesis of novel acridine-acetazolamide conjugates, including structures similar to the compound , has shown significant inhibition effects on human carbonic anhydrase isoforms hCA I, II, IV, and VII. These conjugates exhibit inhibitory potency in low micromolar and nanomolar ranges, highlighting their potential in targeting various physiological processes mediated by carbonic anhydrases (Ulus et al., 2016).

Structural Features for Inhibition of Carbonic Anhydrases

Investigation into the structural features of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamides revealed their selective inhibition potency toward human carbonic anhydrase isoforms I, II, IX, and XII. This research emphasizes the importance of electronic and steric features in determining the biological activity of sulfonamide derivatives (Distinto et al., 2019).

Pro-Apoptotic Indapamide Derivatives as Anticancer Agents

Synthesis of pro-apoptotic indapamide derivatives, structurally related to the compound , demonstrated high proapoptotic activity against melanoma cell lines. These findings suggest potential applications in cancer therapy, particularly in inducing apoptosis in cancer cells (Yılmaz et al., 2015).

Enzyme Inhibition and Molecular Docking Studies

Schiff bases derived from sulfamethoxazole, exhibiting enzyme inhibitory activities, were characterized through spectroscopic methods and molecular docking studies. These studies provide insights into the binding interactions between inhibitors and enzymes, underscoring the therapeutic potential of sulfonamide derivatives in treating diseases associated with enzyme dysregulation (Alyar et al., 2019).

Cytotoxic Evaluation of Substituted Sulfonamide Schiff Bases

Research on substituted sulfonamide Schiff bases highlighted their excellent cytotoxic activity towards breast cancer cell lines. This demonstrates the potential of such compounds in chemotherapeutic applications, providing a foundation for further drug development and formulation (Govindaraj et al., 2021).

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-17-8-7-11-21-22(17)27(3)24(31-21)25-23(28)19-12-14-20(15-13-19)32(29,30)26(2)16-18-9-5-4-6-10-18/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZJLEIMNXNLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(methyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.